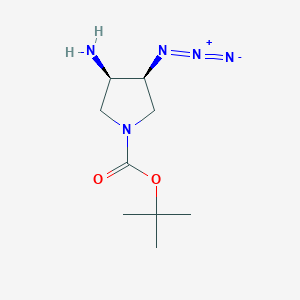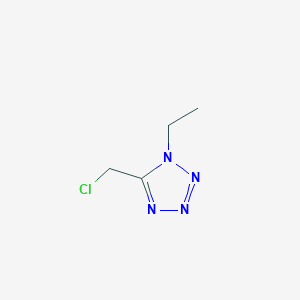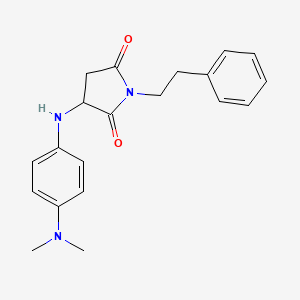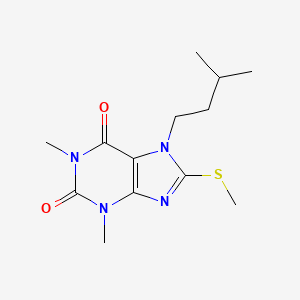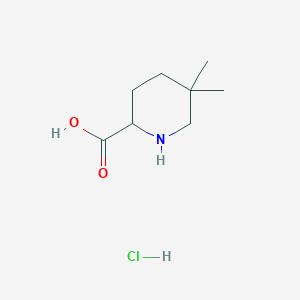
1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(4-(6-(Pyrrolidin-1-yl)pyrimidine-4-carbonyl)piperazin-1-yl)phenyl)ethanone” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The reaction conditions and the functionalization of preformed pyrrolidine rings, such as proline derivatives, are also important aspects of the synthesis .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and a piperazine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Microwave Assisted Synthesis and Antibacterial Activity
A study conducted by Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the microwave-assisted synthesis of compounds containing the piperidine moiety, which were then tested for their antibacterial activity. This approach highlights the efficiency of microwave irradiation in synthesizing complex molecules that could be potential candidates for antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Hydrogen-bonding Patterns in Enaminones
Research on enaminones, such as those containing pyrrolidin-2-ylidene and piperidin-2-ylidene, has shed light on their hydrogen-bonding patterns. Balderson et al. (2007) described the bifurcated intra- and intermolecular hydrogen bonding between the secondary amine and carbonyl groups, which play a crucial role in stabilizing the crystal structures of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).
Synthesis, Reactions, and Antiviral Activity
Another avenue of research involved the synthesis of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone derivatives, which were evaluated for their antiviral activity. This study demonstrates the potential of such compounds in the development of new antiviral agents, showcasing the diverse applications of this chemical scaffold in medicinal chemistry (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Future Directions
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring, which is present in this compound, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring . This could potentially lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been reported to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
1-[4-[4-(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-16(27)17-4-6-18(7-5-17)24-10-12-26(13-11-24)21(28)19-14-20(23-15-22-19)25-8-2-3-9-25/h4-7,14-15H,2-3,8-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIDOBRSYFBTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=NC=N3)N4CCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2396890.png)
![[2-[(1-Cyanocyclopentyl)amino]-2-oxoethyl] 2-[4-(difluoromethoxy)phenyl]acetate](/img/structure/B2396891.png)
![3-[(Cyclohexylcarbamoyl)amino]propanoic acid](/img/structure/B2396894.png)
![N-[4-(2-oxo-1,2-dihydropyridin-1-yl)phenyl]prop-2-ynamide](/img/structure/B2396896.png)
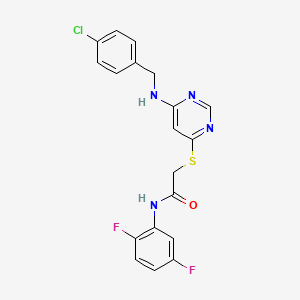


![N-[1-[1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2396901.png)
![2-Chloro-1-[4-(N-methylanilino)piperidin-1-yl]ethanone](/img/structure/B2396903.png)
